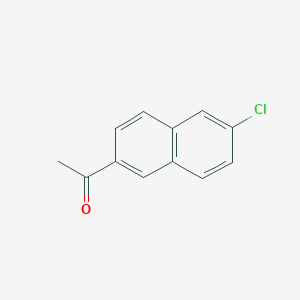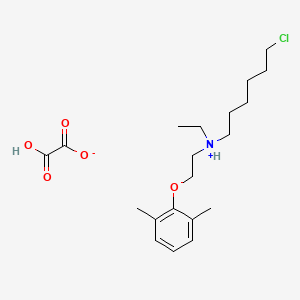
1,3-di(propan-2-yl)imidazol-1-ium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-di(propan-2-yl)imidazol-1-ium;bromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(propan-2-yl)imidazol-1-ium;bromide can be achieved through several methods. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction conditions may vary, but a typical procedure involves heating the reaction mixture to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-di(propan-2-yl)imidazol-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coordination Chemistry: Metal salts, such as palladium chloride or nickel acetate, are used in coordination reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide salts, such as 1,3-di(propan-2-yl)imidazol-1-ium;chloride or 1,3-di(propan-2-yl)imidazol-1-ium;iodide.
Oxidation and Reduction: The products depend on the specific redox reaction but may include various imidazolium derivatives.
Coordination Chemistry: The products are metal complexes with imidazolium ligands.
Applications De Recherche Scientifique
1,3-di(propan-2-yl)imidazol-1-ium;bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-di(propan-2-yl)imidazol-1-ium;bromide involves its interaction with molecular targets through coordination or ionic interactions. The imidazolium ring can stabilize transition states in catalytic reactions, enhancing the efficiency of the process . In biological systems, the compound can interact with cellular components, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-di(propan-2-yl)imidazol-1-ium;chloride
- 1,3-di(propan-2-yl)imidazol-1-ium;iodide
- 1,3-di(propan-2-yl)imidazol-1-ium;fluoride
Uniqueness
1,3-di(propan-2-yl)imidazol-1-ium;bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other halide salts. The bromide ion can participate in specific substitution reactions that may not be as efficient with other halides .
Propriétés
Numéro CAS |
429641-40-7 |
|---|---|
Formule moléculaire |
C9H17BrN2 |
Poids moléculaire |
233.15 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MLHLULZHWYTZDP-UHFFFAOYSA-M |
SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
SMILES canonique |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
Key on ui other cas no. |
429641-40-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)





